![molecular formula C10H10N2O4 B1148481 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- CAS No. 139264-66-7](/img/structure/B1148481.png)

2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

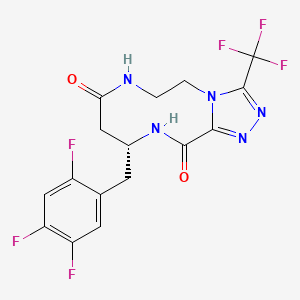

“2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, ®-” is a type of oxazolidinone . Oxazolidinones are a class of synthetic antibiotics that have been in clinical use for over 50 years . They are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid, and TBI-223, are discussed .Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . They inhibit bacterial growth by interfering with protein synthesis with a unique mechanism of action .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

2-Oxazolidinones can be used as Evans auxiliaries in asymmetric synthesis . Typically, acyl chloride substrates react with 2-oxazolidinone to form acylimidates . The substituents at the 4 and 5 positions of 2-oxazolidinone will direct any aldol reaction towards the α-position of the substrate’s carbonyl group .

Antimicrobial Agents

2-Oxazolidinones are primarily used as antimicrobial agents . The antibacterial action of 2-oxazolidinones works as protein synthesis inhibitors, targeting the early steps involving N-formylmethionyl-tRNA binding to the ribosome .

Antibiotics

Some of the most important 2-oxazolidinones are antibiotics . Examples of antibiotic 2-oxazolidinones include Linezolid (Zyvox), which can be used for intravenous injection and has the advantage of excellent oral bioavailability .

Anticoagulants

Derivatives of 2-oxazolidinones used for other purposes include Rivaroxaban, which has been approved by the FDA for the prevention of venous thromboembolism .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)